
Fmoc-1-piperidine-3-acetic acid
Übersicht
Beschreibung
Fmoc-1-piperidine-3-acetic acid is a chemical compound commonly used in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a piperidine ring, which is further connected to an acetic acid moiety. This compound plays a crucial role in solid-phase peptide synthesis, where it serves as a building block for the assembly of peptides and proteins.
Wirkmechanismus
Target of Action
The primary target of Fmoc-1-piperidine-3-acetic acid, also known as Fmoc-2-(piperidine-3-yl)acetic acid, is the amino group of an amino acid . This compound is used as a protecting group in peptide synthesis . The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions .
Mode of Action
This compound acts by attaching to the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial for the successful formation of peptide bonds . The Fmoc group is base-labile , meaning it can be removed under mildly basic conditions . This property allows for the selective removal of the Fmoc group when desired, without disturbing other parts of the molecule .
Biochemical Pathways
The use of this compound is integral to the solid-phase peptide synthesis (SPPS) pathway . In SPPS, the Fmoc group is added to the amino group of an amino acid, allowing for the controlled formation of peptide bonds . The Fmoc group can be removed when necessary, allowing the peptide chain to be extended . The use of this compound in SPPS has greatly improved the efficiency and versatility of peptide synthesis .
Pharmacokinetics
The properties of the fmoc group, such as its stability under acidic conditions and its susceptibility to removal under basic conditions, are crucial for its role in peptide synthesis .
Result of Action
The use of this compound results in the successful synthesis of peptides . By protecting the amino group of amino acids, the Fmoc group allows for the controlled formation of peptide bonds . This leads to the creation of peptides of varying lengths and complexities, which can be used in various research and therapeutic applications .
Action Environment
The action of this compound is influenced by the chemical environment in which peptide synthesis occurs . The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH of the environment is a key factor influencing its action . Additionally, the choice of solvent can impact the efficiency of Fmoc removal .
Biochemische Analyse
Biochemical Properties
Fmoc-1-piperidine-3-acetic acid is primarily used in biochemical reactions involving peptide synthesis. It interacts with various enzymes and proteins, particularly those involved in the synthesis and modification of peptides. The compound’s role in these reactions is to protect the amino group of amino acids, preventing unwanted side reactions during peptide chain assembly. The Fmoc group is removed by treatment with a base, typically piperidine, which triggers β-elimination of carbamic acid followed by the formation of a dibenzofulvene intermediate . This intermediate is then trapped by excess amine cleavage agents to form stable adducts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the protection and deprotection of amino groups in peptide synthesis. The Fmoc group is attached to the amino group of an amino acid, forming a stable carbamate. During peptide synthesis, the Fmoc group is removed by a base, such as piperidine, which triggers β-elimination of carbamic acid and the formation of a dibenzofulvene intermediate . This intermediate is then trapped by excess amine cleavage agents, preventing unwanted side reactions and ensuring the correct assembly of the peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, particularly in terms of its stability and degradation. The compound is stable under acidic conditions but can be degraded under basic conditions, which is necessary for the removal of the Fmoc group during peptide synthesis . Long-term effects on cellular function are not directly related to the compound itself but to the peptides synthesized using it. These peptides can have various effects on cellular processes, depending on their sequence and structure.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the protection and deprotection of amino groups. During peptide synthesis, the Fmoc group is removed by a base, leading to the formation of a dibenzofulvene intermediate . This intermediate is then trapped by excess amine cleavage agents, ensuring the correct assembly of the peptide chain and preventing unwanted side reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1-piperidine-3-acetic acid typically involves the protection of the amino group of 1-piperidine-3-acetic acid with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting product is then purified using techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-1-piperidine-3-acetic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine or 4-methylpiperidine in a solvent like dimethylformamide (DMF). This reaction is crucial in peptide synthesis to expose the amino group for further coupling reactions.
Coupling Reactions: The free amino group of this compound can participate in peptide bond formation with other amino acids or peptide fragments. This is typically achieved using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base.
Common Reagents and Conditions:
Deprotection Reagents: Piperidine, 4-methylpiperidine, piperazine.
Coupling Reagents: HBTU, DIPEA, DMF.
Major Products Formed:
Deprotection: Removal of the Fmoc group yields 1-piperidine-3-acetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptide fragments.
Wissenschaftliche Forschungsanwendungen
Fmoc-1-piperidine-3-acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins, which are essential for studying biological processes and developing therapeutic agents.
Drug Development: Peptides synthesized using this compound are used in the development of new drugs, including peptide-based therapeutics for various diseases.
Biomarker Discovery: Peptides synthesized with this compound are used in the identification and validation of biomarkers for disease diagnosis and prognosis.
Material Science: Peptides and proteins synthesized using this compound are used in the development of novel materials with unique properties, such as self-assembling nanostructures.
Vergleich Mit ähnlichen Verbindungen
Fmoc-1-piperidine-3-acetic acid can be compared with other similar compounds used in peptide synthesis, such as:
Fmoc-1-piperidine-4-acetic acid: Similar structure but with the acetic acid moiety attached to the 4-position of the piperidine ring.
Fmoc-1-piperidine-2-acetic acid: Similar structure but with the acetic acid moiety attached to the 2-position of the piperidine ring.
Fmoc-1-piperidine-3-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
The uniqueness of this compound lies in its specific structural configuration, which provides distinct reactivity and properties in peptide synthesis. Its position-specific attachment of the acetic acid moiety to the piperidine ring influences its chemical behavior and suitability for certain synthetic applications.
Eigenschaften
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZUENRKJILBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401242 | |
| Record name | Fmoc-1-piperidine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-96-2 | |
| Record name | Fmoc-1-piperidine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amino]-acetic acid](/img/structure/B1308374.png)
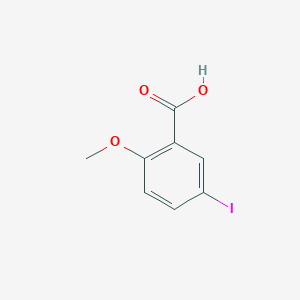
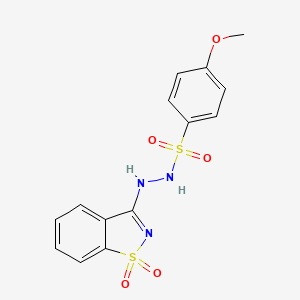


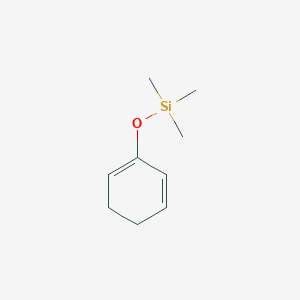
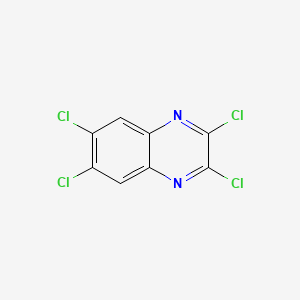
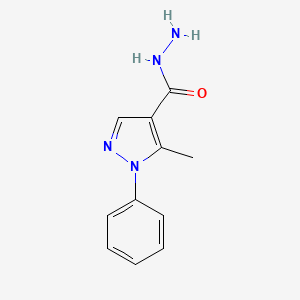
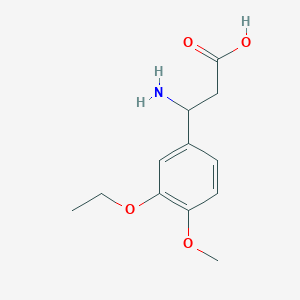

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)
